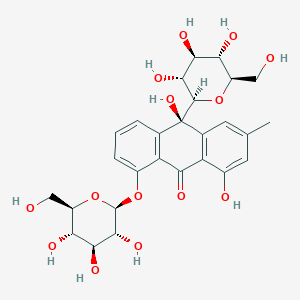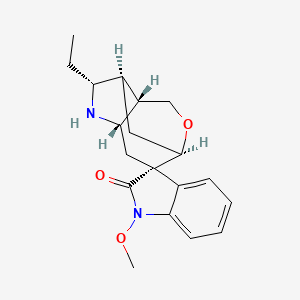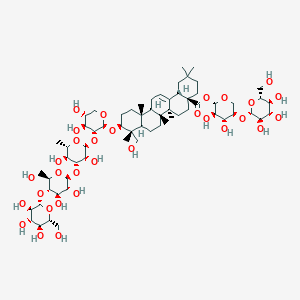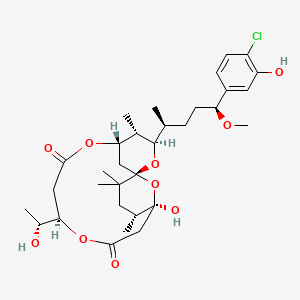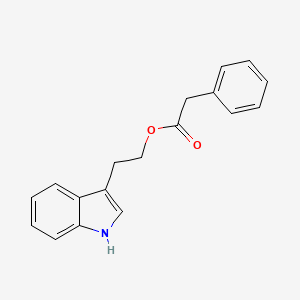
Monaspiloindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monaspiloindole is a natural product found in Monascus pilosus with data available.
Wissenschaftliche Forschungsanwendungen
1. Neuropsychiatric Disorders and Brain Function
Monamines, which are structurally related to Monaspiloindole, have critical roles in the brain, influencing the treatment of neuropsychiatric disorders and substance abuse. The variability in response to monoaminergic drugs like amphetamine might be linked to individual variations in monaminergic function and related genes, which could be pivotal in understanding the effects of compounds like Monaspiloindole (Mattay et al., 2003). Further, the study of cerebrospinal fluid monoamine metabolites in different neurological conditions, such as Alzheimer's disease and major depression, has been foundational in understanding the role of monoamines in brain function, which could be relevant for compounds like Monaspiloindole (Molchan et al., 1991).
2. Substance Abuse and Addiction
Understanding the disturbances of lived time in individuals with multiple drug dependencies provides insights into the psychological and neurological impact of substance abuse. While the specific compound Monaspiloindole was not directly studied, the research on monoamine metabolites in substance abuse can shed light on potential therapeutic or adverse effects of similar compounds (Moskalewicz, 2016).
3. Agricultural and Food Industry Applications
The use of electrospun nanofibres, which can encapsulate a variety of substances including agrochemicals and potentially bioactive compounds like Monaspiloindole, indicates a potential application in the agriculture and food industry. These nanofibres can be used for plant protection, preparation of protective clothes for farm workers, and encapsulation of food materials, suggesting a wide range of applications for Monaspiloindole if it proves beneficial in these areas (Noruzi, 2016).
4. Antidiabetic and Antioxidative Agent
Monascin, a compound structurally related to Monaspiloindole, has been found to act as an antidiabetic and antioxidative stress agent in diabetic rats and Caenorhabditis elegans. If Monaspiloindole shares similar properties, it could offer similar therapeutic benefits by enhancing oxidative stress resistance and possibly mediating protective effects via regulation of insulin signaling pathways (Shi et al., 2012).
Eigenschaften
Produktname |
Monaspiloindole |
|---|---|
Molekularformel |
C18H17NO2 |
Molekulargewicht |
279.3 g/mol |
IUPAC-Name |
2-(1H-indol-3-yl)ethyl 2-phenylacetate |
InChI |
InChI=1S/C18H17NO2/c20-18(12-14-6-2-1-3-7-14)21-11-10-15-13-19-17-9-5-4-8-16(15)17/h1-9,13,19H,10-12H2 |
InChI-Schlüssel |
PIPKOTNRURWQII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)OCCC2=CNC3=CC=CC=C32 |
Synonyme |
monaspiloindole |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



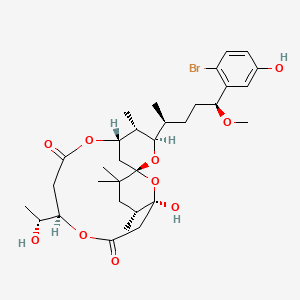


![18-[2-(Dimethylamino)ethyl]-12,14-diazapentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),2(11),3(8),5,13,15-hexaene-7,17,19-trione;hydrochloride](/img/structure/B1259574.png)

![2-[[(4-Chlorophenyl)-phenylmethoxy]methyl]-1-[2-(4-methoxyphenyl)ethyl]pyrrolidine](/img/structure/B1259577.png)
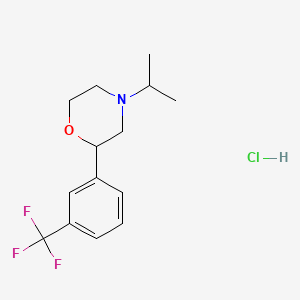
![2-[(6aR,10aR)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetamide](/img/structure/B1259582.png)

